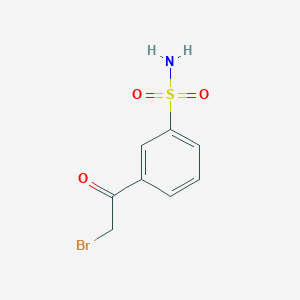3-Bromoacetyl-benzenesulfonamide
CAS No.: 17823-33-5
Cat. No.: VC2075347
Molecular Formula: C8H8BrNO3S
Molecular Weight: 278.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17823-33-5 |
|---|---|
| Molecular Formula | C8H8BrNO3S |
| Molecular Weight | 278.13 g/mol |
| IUPAC Name | 3-(2-bromoacetyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C8H8BrNO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) |
| Standard InChI Key | IIIFOFIOMUINIL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)CBr |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)CBr |
Introduction
Chemical Identity and Physical Properties
3-Bromoacetyl-benzenesulfonamide, also known as 3-(2-Bromoacetyl)benzenesulfonamide, is a chemical compound belonging to the benzenesulfonamide class. It is characterized by a bromoacetyl group at position 3 on the benzene ring, combined with a sulfonamide functional group. The compound has been registered with the Chemical Abstracts Service (CAS) under the number 17823-33-5.
Structural and Molecular Characteristics
The molecular structure of 3-Bromoacetyl-benzenesulfonamide features a benzene ring as its core, with a bromoacetyl group (-COCH₂Br) at position 3 and a sulfonamide group (-SO₂NH₂) attached to the ring. This arrangement contributes to its specific chemical behavior and potential applications in various chemical and biological processes.
| Property | Value |
|---|---|
| CAS Number | 17823-33-5 |
| Molecular Formula | C₈H₈BrNO₃S |
| Molecular Weight | 278.13 g/mol |
| IUPAC Name | 3-(2-bromoacetyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C8H8BrNO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2,(H2,10,12,13) |
| Standard InChIKey | IIIFOFIOMUINIL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)CBr |
Table 1: Physical and Chemical Properties of 3-Bromoacetyl-benzenesulfonamide
Comparative Analysis with Related Compounds
To better understand the unique characteristics of 3-Bromoacetyl-benzenesulfonamide, it is valuable to compare it with structurally related compounds. Two notable related compounds are 4-(2-Bromoacetyl)benzene-1-sulfonamide (CAS: 944-33-2) and 3-Bromobenzene-1-sulfonamide (CAS: 89599-01-9) .
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-Bromoacetyl-benzenesulfonamide | 17823-33-5 | C₈H₈BrNO₃S | 278.13 | Bromoacetyl group at position 3 |
| 4-(2-Bromoacetyl)benzene-1-sulfonamide | 944-33-2 | C₈H₈BrNO₃S | 278.13 | Bromoacetyl group at position 4 |
| 3-Bromobenzene-1-sulfonamide | 89599-01-9 | C₆H₆BrNO₂S | 236.08 | Bromine atom at position 3; no acetyl group |
Table 2: Comparison of 3-Bromoacetyl-benzenesulfonamide with Related Compounds
The positional isomer 4-(2-Bromoacetyl)benzene-1-sulfonamide has identical molecular weight and formula but differs in the position of the bromoacetyl group on the benzene ring . This seemingly minor structural difference can significantly influence the compound's chemical reactivity and biological activity, particularly its binding affinity to target enzymes.
Biological Activity and Medicinal Applications
The benzenesulfonamide class, to which 3-Bromoacetyl-benzenesulfonamide belongs, has been extensively studied for various biological activities, particularly as enzyme inhibitors.
Carbonic Anhydrase Inhibition
3-Bromoacetyl-benzenesulfonamide and similar benzenesulfonamide derivatives have been investigated for their potential as inhibitors of carbonic anhydrases. These enzymes play crucial roles in various physiological processes, including respiration, pH regulation, and electrolyte secretion. The inhibition of specific carbonic anhydrase isoforms has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer.
Research has demonstrated that benzenesulfonamide derivatives can exhibit high affinity and selectivity towards specific carbonic anhydrase isoforms, which is essential for developing targeted therapies with minimal side effects. The bromoacetyl group at position 3 in 3-Bromoacetyl-benzenesulfonamide may contribute to its binding affinity and selectivity profile.
Structural Characterization
Understanding the three-dimensional structure of 3-Bromoacetyl-benzenesulfonamide is crucial for elucidating its mechanism of action and designing more effective derivatives.
Conformational Analysis
Chemical Reactivity and Transformations
The functional groups present in 3-Bromoacetyl-benzenesulfonamide make it susceptible to various chemical transformations, potentially leading to a diverse array of derivatives with modified properties.
Nucleophilic Substitution Reactions
The bromoacetyl group in 3-Bromoacetyl-benzenesulfonamide contains a bromine atom that can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and heterocyclic compounds . These reactions can lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, resulting in diverse chemical entities.
Based on the reactivity patterns observed with 3-(bromoacetyl)coumarins, 3-Bromoacetyl-benzenesulfonamide could potentially react with:
-
Arylamines to form imino derivatives
-
Hydroxylamine derivatives to form oximes
Cyclocondensation Reactions
The bromoacetyl group can participate in cyclocondensation reactions with appropriate bi-functional nucleophiles to form heterocyclic systems. For instance, the reaction with 2-aminothiazoles, 2-aminobenzothiazoles, or other heterocyclic amines could lead to the formation of imidazo-fused heterocycles .
These transformations could potentially enhance the biological activity of the parent compound and expand its applicability in medicinal chemistry.
Future Research Directions
Based on the current understanding of 3-Bromoacetyl-benzenesulfonamide and related compounds, several promising research directions can be identified.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume